molecular formula C12H10BrNO4 B13706124 Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13706124
M. Wt: 312.12 g/mol
InChI Key: VVCRUBGHJGGAMP-UHFFFAOYSA-N
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Description

Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole rings. The reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions usually involve the use of dry solvents such as dimethylformamide (DMF) under microwave irradiation at elevated temperatures (around 120°C) for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoxazole derivatives, while oxidation can produce brominated carboxylic acids .

Scientific Research Applications

Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 5-(2-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-16-7-3-4-8(9(13)5-7)11-6-10(14-18-11)12(15)17-2/h3-6H,1-2H3

InChI Key

VVCRUBGHJGGAMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)OC)Br

Origin of Product

United States

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